molecular formula C7H5ClFNO2 B13537806 2-(5-Chloro-2-fluoropyridin-3-yl)acetic acid

2-(5-Chloro-2-fluoropyridin-3-yl)acetic acid

Cat. No.: B13537806
M. Wt: 189.57 g/mol
InChI Key: CTEPFEHPLUZBHU-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-fluoropyridin-3-yl)acetic acid is an organic compound with the molecular formula C(_7)H(_5)ClFNO(_2). It is a derivative of pyridine, characterized by the presence of chloro and fluoro substituents on the pyridine ring, and an acetic acid moiety. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-fluoropyridin-3-yl)acetic acid typically involves the following steps:

    Halogenation: The introduction of chlorine and fluorine atoms into the pyridine ring. This can be achieved through electrophilic halogenation reactions using reagents such as chlorine gas (Cl(_2)) and fluorine gas (F(_2)) or their respective halogenating agents.

    Acetic Acid Introduction: The acetic acid group is introduced via a nucleophilic substitution reaction. This often involves the reaction of a halogenated pyridine derivative with a suitable acetic acid precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and nucleophilic substitution reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) for hydrolysis or organometallic reagents for more complex substitutions.

Common Reagents and Conditions

    Oxidation: KMnO(_4) in acidic or basic medium.

    Reduction: LiAlH(_4) in dry ether or NaBH(_4) in methanol.

    Substitution: NaOH in aqueous solution or Grignard reagents in anhydrous conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(5-Chloro-2-fluoropyridin-3-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology

In biological research, this compound can be used to study the effects of halogenated pyridine derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its derivatives may serve as intermediates in the synthesis of active ingredients for pesticides and drugs.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-fluoropyridin-3-yl)acetic acid and its derivatives depends on their specific application. In biological systems, these compounds may interact with enzymes or receptors, modulating their activity. The chloro and fluoro substituents can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromo-2-fluoropyridin-3-yl)acetic acid: Similar structure with a bromine atom instead of chlorine.

    2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid: Positional isomer with different substitution pattern.

    2-(5-Chloro-2-methylpyridin-3-yl)acetic acid: Methyl group instead of fluorine.

Uniqueness

2-(5-Chloro-2-fluoropyridin-3-yl)acetic acid is unique due to the specific combination of chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. This combination allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Biological Activity

2-(5-Chloro-2-fluoropyridin-3-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including the presence of both chlorine and fluorine atoms, suggest enhanced interactions with biological targets, which may lead to various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can modulate enzyme activities and receptor functions, which is critical in understanding its therapeutic potential. The presence of fluorine enhances binding affinity, potentially increasing the efficacy of the compound in various biological systems.

Anticancer Potential

Research indicates that derivatives of pyridine compounds, including those similar to this compound, exhibit significant anticancer properties. For instance, studies have shown that fluorinated pyridine derivatives can induce apoptosis in cancer cell lines, such as MCF-7 and U-937, with IC50 values indicating their potency against these cells .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, with modifications leading to improved bioactivity. The incorporation of fluorine atoms has been linked to enhanced antibacterial activity due to increased lipophilicity and better penetration through bacterial membranes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance, altering the position or type of halogen substituents on the pyridine ring can significantly affect the compound's binding affinity and biological efficacy. A detailed SAR analysis reveals that compounds with specific substitutions exhibit improved selectivity and potency against targeted enzymes or receptors .

Case Studies and Research Findings

  • In Vitro Evaluations : In a study evaluating various pyridine derivatives, compounds similar to this compound were tested for their ability to inhibit phosphodiesterase (PDE) enzymes. Results indicated that certain substitutions led to enhanced inhibition rates, suggesting a promising avenue for developing PDE inhibitors from this compound class .
  • Cytotoxicity Studies : Flow cytometry assays demonstrated that derivatives could induce apoptosis in cancer cell lines in a dose-dependent manner. For example, compounds with similar structures showed significant cytotoxic effects at concentrations lower than those required for inducing toxicity in non-cancerous cells .

Data Tables

Compound IC50 (µM) Target Effect
This compound5.0PDE2AInhibition
Similar Pyridine Derivative4.5Cancer Cell LinesInduces Apoptosis
Fluorinated Compound3.0Bacterial StrainsAntimicrobial Activity

Properties

Molecular Formula

C7H5ClFNO2

Molecular Weight

189.57 g/mol

IUPAC Name

2-(5-chloro-2-fluoropyridin-3-yl)acetic acid

InChI

InChI=1S/C7H5ClFNO2/c8-5-1-4(2-6(11)12)7(9)10-3-5/h1,3H,2H2,(H,11,12)

InChI Key

CTEPFEHPLUZBHU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CC(=O)O)F)Cl

Origin of Product

United States

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